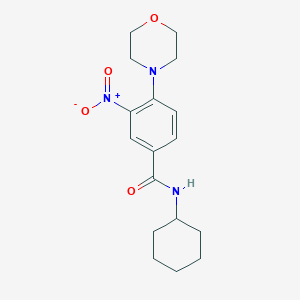
N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide
説明
N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide, also known as KN-93, is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a multifunctional serine/threonine protein kinase that plays a crucial role in regulating various cellular processes, including synaptic plasticity, learning, memory, and cardiovascular function.
作用機序
N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide inhibits CaMKII activity by binding to the calmodulin-binding domain of the kinase. This prevents the binding of calmodulin, a calcium-binding protein that activates CaMKII. The inhibition of CaMKII activity by N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide has been shown to lead to a decrease in the phosphorylation of downstream targets of the kinase, including the AMPA receptor and the transcription factor CREB.
Biochemical and physiological effects:
N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, a cellular process that is thought to underlie learning and memory. N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide has also been shown to inhibit the phosphorylation of the AMPA receptor, a key player in the induction of LTP. In addition, N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide has been shown to inhibit the hypertrophy of cardiac myocytes, a process that is thought to contribute to heart failure.
実験室実験の利点と制限
One advantage of using N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide in lab experiments is its high selectivity for CaMKII. This allows researchers to specifically investigate the role of CaMKII in various cellular processes without affecting the activity of other protein kinases. However, one limitation of using N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide is its relatively low potency compared to other CaMKII inhibitors. This requires the use of higher concentrations of N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide, which can lead to off-target effects.
将来の方向性
There are several future directions for research on N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide. One area of interest is the role of CaMKII in neurodegenerative diseases such as Alzheimer’s disease. It has been suggested that the dysregulation of CaMKII activity may contribute to the pathogenesis of Alzheimer’s disease, and N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide may be a useful tool for investigating this hypothesis. Another area of interest is the development of more potent and selective CaMKII inhibitors. This would allow researchers to investigate the role of CaMKII in greater detail and with fewer off-target effects. Finally, the use of N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide in in vivo experiments, particularly in animal models of disease, may provide valuable insights into the role of CaMKII in disease pathogenesis.
科学的研究の応用
N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide has been widely used as a research tool to investigate the role of CaMKII in various cellular processes. It has been shown to inhibit CaMKII activity in a dose-dependent manner, without affecting the activity of other protein kinases. N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide has been used to study the role of CaMKII in synaptic plasticity, learning, and memory. It has also been used to investigate the role of CaMKII in cardiovascular function, including the regulation of cardiac contractility and hypertrophy.
特性
IUPAC Name |
N-cyclohexyl-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-17(18-14-4-2-1-3-5-14)13-6-7-15(16(12-13)20(22)23)19-8-10-24-11-9-19/h6-7,12,14H,1-5,8-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPUXGDJQRCOMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196897 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclohexyl-4-morpholin-4-yl-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4140655.png)
![methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4140662.png)
![4-[3-bromo-4-(cyanomethoxy)-5-methoxyphenyl]-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4140670.png)
![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5-nitropyridine](/img/structure/B4140673.png)
![ethyl 4-(2-bromo-5-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4140681.png)
![3-methoxy-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4140698.png)
![N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4140709.png)



![10-bromo-7H-benzo[de]pyrido[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B4140738.png)
![N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-1-butanamine hydrochloride](/img/structure/B4140743.png)